S-Hydroxymethyl thiobenzoate

Description

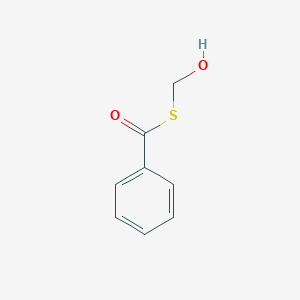

Structure

3D Structure

Properties

IUPAC Name |

S-(hydroxymethyl) benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTZJQAAOYSCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946657 | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-33-0 | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23853-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(HYDROXYMETHYL) BENZENECARBOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Hydroxymethyl thiobenzoate CAS number and properties

This is an in-depth technical guide on S-Hydroxymethyl thiobenzoate (CAS 23853-33-0) , structured for researchers and drug development professionals.

CAS Number: 23853-33-0 Role: Key Intermediate for S-Acyloxymethyl Prodrugs & Sulfur-Based Linkers

Executive Summary & Identity

S-Hydroxymethyl thiobenzoate is a specialized organosulfur compound serving as a critical intermediate in the synthesis of sulfur-containing prodrugs and protecting groups. Unlike stable N-hydroxymethyl amides, this S-acyl hemithioacetal derivative exhibits a unique reactivity profile driven by the lability of the

Its primary utility lies in its conversion to S-chloromethyl thiobenzoate , a potent electrophile used to install the benzoylthiomethyl (BTM) group onto nucleophilic drug scaffolds (carboxylates, phosphates, or amines), facilitating enhanced lipophilicity and metabolic lability.

Chemical Identity Table

| Property | Specification |

| CAS Number | 23853-33-0 |

| IUPAC Name | S-(Hydroxymethyl) benzenecarbothioate |

| Synonyms | Benzoylthiomethanol; S-Hydroxymethyl benzothioate |

| Molecular Formula | |

| Molecular Weight | 168.21 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)SCO |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45–48 °C |

| Solubility | Soluble in DCM, CHCl |

| Stability | Moisture sensitive; Hydrolytically unstable (reverts to thiobenzoic acid) |

Synthesis & Mechanistic Causality

The synthesis of S-hydroxymethyl thiobenzoate relies on the nucleophilic addition of thiobenzoic acid to formaldehyde. This reaction is an equilibrium process that must be driven to completion and stabilized immediately due to the reversibility of hemithioacetal formation.

Protocol: Condensation of Thiobenzoic Acid

Objective: Synthesize high-purity S-hydroxymethyl thiobenzoate.

Reagents:

-

Thiobenzoic acid (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Catalytic Potassium Carbonate (

) or Triethylamine (0.05 eq) -

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, suspend paraformaldehyde (depolymerizes to reactive formaldehyde in situ) in anhydrous DCM. -

Nucleophilic Attack: Add thiobenzoic acid dropwise at 0 °C. The acidity of the thioacid (

) allows it to protonate the formaldehyde oxygen upon depolymerization, but a base catalyst accelerates the nucleophilic attack of the sulfur. -

Reaction Monitoring: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the thiol spot and the appearance of a more polar spot indicates conversion.

-

Workup (Critical): Do not perform an aqueous wash if possible, as the product is moisture-sensitive. Filter off any solid catalyst.

-

Isolation: Concentrate the filtrate in vacuo at low temperature (< 30 °C). The product crystallizes upon cooling. Recrystallize from dry Hexane/Ether if necessary.

Expert Insight: The stability of the product is kinetic. The benzoyl group creates an electron-withdrawing effect, stabilizing the

Reactivity Profile & Applications

The utility of S-hydroxymethyl thiobenzoate is defined by its role as a "masked" electrophile. It is rarely the final drug but rather the precursor to the S-chloromethyl derivative.

Pathway A: Chlorination (Activation)

The most common application is the conversion to S-chloromethyl thiobenzoate using thionyl chloride (

-

Why: The hydroxyl group is a poor leaving group. Converting it to a chloride creates a highly reactive alkylating agent (an

-chloro thioester). -

Use: This reagent reacts with carboxylic acid drugs (

) to form S-acyl-2-thioethyl (SATE) type variants or simple acyloxymethyl thiobenzoate prodrugs.

Pathway B: Photopolymerization

Recent applications suggest thiobenzoate derivatives can act as photoinitiators. The

Visualizing the Chemical Workflow

The following diagram illustrates the central role of S-hydroxymethyl thiobenzoate in synthetic pathways, highlighting its synthesis and downstream activation.

Figure 1: Synthetic workflow for S-Hydroxymethyl thiobenzoate, showing formation, activation to the chloride, and hydrolytic instability.

Handling & Safety Protocols (Self-Validating System)

To ensure experimental success and safety, follow this "Self-Validating" protocol. If the validation step fails, abort and re-purify.

-

Moisture Control:

-

Protocol: All glassware must be flame-dried. Use a nitrogen balloon or Schlenk line.

-

Validation: Check the appearance. The compound should be a crystalline solid. If it appears oily or smells strongly of rotten eggs (thiobenzoic acid) and formaldehyde (pungent), hydrolysis has occurred.

-

-

Odor Containment:

-

Protocol: Work exclusively in a fume hood. Thiobenzoates have a distinct, unpleasant sulfur odor.

-

Neutralization: Keep a bleach bath (sodium hypochlorite) ready to quench any spills or clean glassware. Bleach oxidizes the sulfur residues to non-volatile sulfonates.

-

-

Storage:

-

Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

-

Do not store in solution for extended periods; revert to solid form for stability.

-

References

-

Fisher Scientific. S-Hydroxymethyl thiobenzoate, 98% Product Specifications. Retrieved from

-

PubChem. S-(Hydroxymethyl) benzenecarbothioate (CID 287157).[1][2] National Library of Medicine. Retrieved from

-

BenchChem. S-Hydroxymethyl Thiobenzoate Reagent Profile. Retrieved from

-

GuideChem. S-Hydroxymethyl Thiobenzoate Properties and Safety. Retrieved from

Sources

S-Hydroxymethyl thiobenzoate molecular weight and formula

An In-Depth Technical Guide to S-Hydroxymethyl Thiobenzoate: Properties, Synthesis, and Potential Biological Significance

Executive Summary

S-Hydroxymethyl thiobenzoate is an organosulfur compound featuring a reactive thioester linkage and a hydroxymethyl group attached to the sulfur atom. This guide provides a comprehensive technical overview of its core molecular properties, a proposed synthetic pathway, and an expert-driven perspective on its potential relevance in biochemical and pharmaceutical research. While specific experimental data on S-Hydroxymethyl thiobenzoate is limited in published literature, its structural motifs—the thioester and the S-hydroxymethyl group—are well-characterized in numerous biologically significant molecules. By analyzing these components, we can hypothesize its potential role as a formaldehyde pro-drug, a tool for studying enzymatic pathways, or a novel scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the chemistry and potential applications of this unique molecule.

Core Molecular Profile

S-Hydroxymethyl thiobenzoate is structurally defined by a benzoyl group attached to a sulfur atom, which in turn is bonded to a hydroxymethyl group. This arrangement classifies it as a thioester, specifically an S-ester of thiobenzoic acid.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₈O₂S | [1][][3] |

| Molecular Weight | 168.21 g/mol | [1][][3] |

| IUPAC Name | S-(hydroxymethyl) benzenecarbothioate | [] |

| CAS Number | 23853-33-0 | [1][] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)SCO | [] |

| InChI Key | MNTZJQAAOYSCMM-UHFFFAOYSA-N | [] |

Physicochemical Properties

Detailed experimental data for S-Hydroxymethyl thiobenzoate are not widely available. However, computational models provide insight into its key physicochemical characteristics.

| Property | Computed Value | Source(s) |

| Topological Polar Surface Area | 62.6 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| XLogP3-AA | 1.7 | [3] |

The presence of both a polar hydroxyl group and a nonpolar benzene ring suggests moderate lipophilicity and potential for hydrogen bonding, which are critical factors in determining a molecule's pharmacokinetic profile.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for S-Hydroxymethyl thiobenzoate is not prominently documented, a logical and efficient synthetic route can be proposed based on established chemical principles, particularly the known reactivity of thiols with formaldehyde.

Rationale for Synthetic Approach

The most direct and plausible method for synthesizing S-Hydroxymethyl thiobenzoate is the acid-catalyzed condensation of thiobenzoic acid with formaldehyde. This reaction is analogous to the well-documented biological formation of S-(hydroxymethyl)glutathione from glutathione and formaldehyde, a critical step in formaldehyde detoxification pathways.[4][5] The thiol group of thiobenzoic acid acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde to form a stable thiohemiacetal, which is the target compound.

Caption: Proposed synthesis workflow for S-Hydroxymethyl Thiobenzoate.

Proposed Experimental Protocol

This protocol is a self-validating system designed for the bench-scale synthesis of the target compound.

Materials:

-

Thiobenzoic acid (C₇H₆OS)

-

Formaldehyde (37% solution in H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiobenzoic acid (1.0 eq) in diethyl ether. Cool the solution to 0°C in an ice bath.

-

Addition of Reactants: Slowly add formaldehyde solution (1.1 eq) to the stirred solution. Following this, add a catalytic amount of concentrated HCl (2-3 drops).

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the thiobenzoic acid starting material.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Collect the pure fractions and remove the solvent to yield S-Hydroxymethyl thiobenzoate, likely as a pale yellow oil or solid.

Methods for Structural Verification

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the methylene protons (-S-CH₂ -OH), and a broad singlet for the hydroxyl proton (-OH ).

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₈O₂S (168.02 g/mol ) should be observed.[3]

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch, C=O stretch of the thioester, and aromatic C-H stretches.

Potential Biological and Pharmacological Relevance: A Mechanistic Hypothesis

While S-Hydroxymethyl thiobenzoate is not an established therapeutic agent, its structure provides a strong basis for hypothesizing its potential roles in biological systems, particularly in the context of drug design and toxicology.

The Thioester Moiety in Drug Development

Thioamides and thioesters are recognized as valuable functional groups in medicinal chemistry.[6] They can act as bioisosteres for amides or esters, altering a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[7] The thioester bond in S-Hydroxymethyl thiobenzoate could be susceptible to enzymatic hydrolysis, potentially releasing thiobenzoic acid and formaldehyde, a mechanism that could be exploited in pro-drug design.

The S-Hydroxymethyl Group: A Formaldehyde Adduct

The most compelling hypothesis for the biological relevance of S-Hydroxymethyl thiobenzoate stems from its nature as a formaldehyde adduct. In biological systems, formaldehyde is detoxified via a pathway involving glutathione (GSH). Formaldehyde reacts non-enzymatically with the thiol group of GSH to form S-(hydroxymethyl)glutathione.[4][8] This intermediate is then oxidized to S-formylglutathione by the NAD⁺-dependent enzyme S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284).[9][10]

Given this well-established pathway, S-Hydroxymethyl thiobenzoate can be viewed as a small-molecule mimic of S-(hydroxymethyl)glutathione. This suggests several potential interactions:

-

Formaldehyde Donor: The molecule could undergo hydrolysis or enzymatic degradation to release formaldehyde, making it a candidate for applications where controlled release of this cytotoxic agent is desired (e.g., in certain anticancer strategies).

-

Enzyme Modulator: It could potentially act as a substrate or an inhibitor of S-(hydroxymethyl)glutathione dehydrogenase, thereby modulating the cell's ability to process formaldehyde. This offers a potential tool for studying formaldehyde metabolism and its role in disease.

Caption: The established formaldehyde detoxification pathway and the hypothetical points of interaction for S-Hydroxymethyl Thiobenzoate.

Conclusion and Future Directions

S-Hydroxymethyl thiobenzoate presents itself as a molecule of significant academic and potentially therapeutic interest. Its core properties are defined by the combination of a thioester and an S-hydroxymethyl group. While it remains under-investigated, this guide has provided a robust framework for its synthesis and characterization, and has put forth a scientifically grounded hypothesis for its potential biological roles based on structural analogy to key metabolic intermediates.

Future research should focus on:

-

Validated Synthesis: Executing the proposed synthesis and fully characterizing the compound to establish a reliable source for further study.

-

Stability Analysis: Determining the stability of S-Hydroxymethyl thiobenzoate in physiological buffers to understand its potential as a formaldehyde-releasing agent.

-

Enzymatic Studies: Investigating the interaction of the compound with S-(hydroxymethyl)glutathione dehydrogenase and other relevant enzymes in the formaldehyde metabolism pathway.

Such studies will be crucial in moving S-Hydroxymethyl thiobenzoate from a molecule of hypothetical interest to a validated tool for chemical biology and drug discovery.

References

- Vertex AI Search. S-Hydroxymethyl thiobenzoate.

- BOC Sciences. CAS 23853-33-0 S-Hydroxymethyl thiobenzoate.

- Guidechem. S-HYDROXYMETHYL THIOBENZOATE 23853-33-0 wiki.

- gsrs. S-METHYL THIOBENZOATE.

- Wikipedia. Thiobenzoic acid.

- PubChem. S-methyl thiobenzoate | C8H8OS | CID 80024.

- PubChem. CID 6971231 | C8H7O3.

- FooDB. Showing Compound S-(Hydroxymethyl)glutathione (FDB023393).

- PubChem. S-Hydroxymethylglutathione | C11H19N3O7S | CID 188335.

- PubMed. An S-(hydroxymethyl)glutathione dehydrogenase is involved in conidiation and full virulence in the rice blast fungus Magnaporthe oryzae.

- ResearchGate. Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B).

- Wikipedia. S-(hydroxymethyl)glutathione dehydrogenase.

- ResearchGate. Synthesis of S-alkyl thiobenzoates from alkyl halides mediated by poly(4-vinylpyridine) supported sodium thiobenzoate at room temperature under heterogeneous conditions.

- National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development.

- PubChem. S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284) | Protein Target.

- PubMed. Thioamides in medicinal chemistry and as small molecule therapeutic agents.

- PubMed. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation.

- PubChem. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives.

Sources

- 1. labsolu.ca [labsolu.ca]

- 3. Page loading... [guidechem.com]

- 4. Showing Compound S-(Hydroxymethyl)glutathione (FDB023393) - FooDB [foodb.ca]

- 5. The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-Hydroxymethylglutathione | C11H19N3O7S | CID 188335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. S-(hydroxymethyl)glutathione dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

S-Hydroxymethyl thiobenzoate structure and IUPAC name

Structural Dynamics, Synthesis, and Applications[1]

Executive Summary

S-Hydroxymethyl thiobenzoate (CAS: 23853-33-0) is an organosulfur compound characterized by the linkage of a hydroxymethyl group to a thiobenzoate moiety.[1][2][3][4][][6][7] Structurally, it represents a stable S-acyl hemithioacetal, a class of compounds often utilized as intermediates in the synthesis of prodrugs and cross-linking agents.

This guide provides a definitive technical analysis of its chemical structure, IUPAC nomenclature, synthesis protocols, and reactivity profiles, designed for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Nomenclature[4][9]

The accurate identification of this molecule relies on understanding the priority of its functional groups according to IUPAC conventions.

1.1 IUPAC Nomenclature Breakdown

-

Principal Functional Group: The molecule is a thioester .[8][9][10][11] In IUPAC nomenclature, thioesters are named by replacing the "-oate" of the corresponding ester with "-thioate" (or "-carbothioate" if the carbon is not part of the parent chain, though "thiobenzoate" is the accepted retained name).

-

Acyl Component: Derived from benzoic acid (

), termed benzenecarbonyl or benzoyl . -

Alkyl Component (on Sulfur): The group attached to the sulfur atom is a methyl group substituted with a hydroxyl group: hydroxymethyl (

). -

Locant: The prefix

- indicates the substituent is attached to the sulfur atom, not the oxygen.

Official IUPAC Name:

1.2 Structural Analysis

The molecule consists of a benzoyl group linked via a sulfur atom to a hydroxymethyl group. It can be viewed as an adduct of thiobenzoic acid and formaldehyde.

Key Structural Features:

-

Thioester Resonance: The

bond exhibits resonance, though less than its oxygen ester counterpart, making the carbonyl carbon more electrophilic. -

Hemithioacetal Character: The

moiety is formally an S-acyl hemithioacetal. Unlike alkyl hemithioacetals (

Table 1: Physicochemical Profile

| Property | Data |

| CAS Number | 23853-33-0 |

| Molecular Formula | |

| Molecular Weight | 168.21 g/mol |

| Physical State | Solid (Low melting) |

| Melting Point | 45°C – 48°C |

| Solubility | Soluble in organic solvents (DCM, EtOAc); hydrolyzes in water. |

Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of S-Hydroxymethyl thiobenzoate.

Figure 1: Structural segmentation of S-(Hydroxymethyl) benzenecarbothioate showing the thioester linkage.[4]

Synthesis Protocol

The synthesis of S-hydroxymethyl thiobenzoate is typically achieved through the condensation of thiobenzoic acid with formaldehyde. This reaction is reversible; therefore, conditions must be controlled to favor product formation.

3.1 Reaction Mechanism

The nucleophilic sulfur of thiobenzoic acid attacks the electrophilic carbon of formaldehyde (often generated in situ from paraformaldehyde).

3.2 Experimental Procedure

Note: Thiobenzoic acid is foul-smelling and toxic. All operations must be performed in a fume hood.

Materials:

-

Thiobenzoic acid (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Catalyst: Triethylamine (0.1 eq) - Optional, accelerates reaction

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend paraformaldehyde (1.2 eq) in Dichloromethane (DCM).

-

Addition: Add Thiobenzoic acid (1.0 eq) dropwise to the suspension at room temperature.

-

Catalysis: Add a catalytic amount of Triethylamine (TEA). The mixture may warm slightly due to the exotherm.

-

Reaction: Stir the mixture at reflux (40°C for DCM) for 2–4 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.

-

Work-up:

-

Wash the organic layer with saturated

(to remove unreacted thioacid). -

Wash with brine.

-

Dry over anhydrous

.

-

-

Isolation: Concentrate the solvent under reduced pressure.

-

Purification: The residue is often pure enough for use. If necessary, recrystallize from hexanes/ether or purify via flash column chromatography (Note: Silica gel can sometimes induce hydrolysis; neutral alumina is preferred).

Reactivity and Stability Profile

Understanding the stability of S-hydroxymethyl thiobenzoate is critical for its application. It acts as a "masked" form of both thiobenzoic acid and formaldehyde.

4.1 Hydrolysis and Decomposition

In the presence of water (especially under basic conditions), the compound undergoes hydrolysis. This is the reverse of its synthesis.

-

Attack: Hydroxide attacks the carbonyl carbon or the hydroxymethyl proton.

-

Cleavage: The molecule cleaves to release thiobenzoate and formaldehyde.

4.2 Acylation (Prodrug Synthesis)

The primary hydroxyl group (

-

Significance: This structure is a common "double prodrug" motif. Upon entering the body, esterases cleave the outer ester (

), releasing the unstable S-hydroxymethyl intermediate, which spontaneously degrades to release the free thiol (thiobenzoic acid) and formaldehyde.

4.3 Reaction Pathway Diagram

Figure 2: Synthesis and reactivity pathways of S-Hydroxymethyl thiobenzoate.[2]

Applications in Drug Development

5.1 Prodrug Moiety

The S-hydroxymethyl group is a pivotal scaffold in prodrug design, particularly for masking thiol groups.

-

Mechanism: By converting a biologically active thiol (drug-SH) into an S-acyloxymethyl thioester (Drug-S-CH2-O-CO-R), the lipophilicity is increased, enhancing membrane permeability.

-

Release: Once inside the cell, esterases cleave the acyl group. The resulting Drug-S-CH2-OH is unstable and rapidly releases the free Drug-SH and formaldehyde.

5.2 Thiobenzoylation Reagent

S-Hydroxymethyl thiobenzoate can serve as a thiobenzoylating agent in organic synthesis, transferring the thiobenzoyl group to nucleophiles under specific conditions, although standard thioesters (like S-methyl thiobenzoate) are more commonly used for this purpose due to higher stability.

References

-

Thermo Fisher Scientific. (n.d.). S-Hydroxymethyl thiobenzoate, 98%. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 287157, S-(Hydroxymethyl) benzenecarbothioate. Retrieved from

- IUPAC. (1993). Nomenclature of Organic Chemistry (The Blue Book). Oxford: Blackwell Scientific Publications.

-

BOC Sciences. (n.d.). S-Hydroxymethyl thiobenzoate Product Information. Retrieved from

Sources

- 1. Thiobenzoesäuren und Derivate | Fisher Scientific [fishersci.de]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Thiobenzoic acids and derivatives | Fisher Scientific [fishersci.pt]

- 6. Page loading... [wap.guidechem.com]

- 7. 23853-33-0,S-HYDROXYMETHYL THIOBENZOATE [lookchemicals.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Thioester - Wikipedia [en.wikipedia.org]

- 10. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

S-Hydroxymethyl Thiobenzoate: A Prodrug Approach to Formaldehyde-Mediated Cancer Therapy

An In-depth Technical Guide on the Proposed Mechanism of Action and Avenues for Investigation

Authored by: Your Senior Application Scientist

This guide provides a detailed exploration of the hypothesized mechanism of action for S-Hydroxymethyl thiobenzoate, a compound of interest in the field of targeted cancer therapeutics. While direct literature on this specific molecule is nascent, its chemical structure strongly suggests a role as a formaldehyde-releasing agent. This document will, therefore, construct a scientifically-grounded framework for its potential mode of action, drawing parallels from established knowledge of formaldehyde donors and their biological consequences. We will delve into the underlying chemistry, the cellular pathways implicated, and provide robust experimental protocols for the validation of this hypothesis.

Introduction: The Rationale for a Novel Formaldehyde Donor

Formaldehyde, a simple aldehyde, is a double-edged sword in biology. It is a fundamental one-carbon unit in cellular metabolism, yet it is also a potent toxin known to induce DNA and protein damage.[1][2] This cytotoxicity has been paradoxically harnessed in the development of anticancer agents.[3] The therapeutic utility of formaldehyde is, however, limited by its high reactivity and systemic toxicity. A promising strategy to circumvent these limitations is the use of prodrugs, stable molecules that are designed to release formaldehyde preferentially within the tumor microenvironment.

S-Hydroxymethyl thiobenzoate, with its characteristic S-(hydroxymethyl)thioester moiety, is a prime candidate for such a prodrug. Its structure is analogous to S-(hydroxymethyl)glutathione, a key intermediate in the cellular detoxification of formaldehyde, which is formed from the spontaneous reaction of formaldehyde with glutathione.[4][5] This suggests that S-Hydroxymethyl thiobenzoate could be susceptible to enzymatic or chemical cleavage, leading to the controlled release of formaldehyde.

Central Hypothesis: S-Hydroxymethyl thiobenzoate functions as a formaldehyde donor, leading to selective cytotoxicity in cancer cells through the induction of DNA damage and overwhelming of cellular detoxification pathways.

Proposed Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The proposed mechanism of action for S-Hydroxymethyl thiobenzoate is centered on its ability to elevate intracellular formaldehyde concentrations, thereby triggering a cascade of events that are particularly detrimental to cancer cells.

Formaldehyde Release: The Initiating Event

The S-(hydroxymethyl)thioester linkage in S-Hydroxymethyl thiobenzoate is the critical feature for its proposed activity. Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts. This hydrolysis, which can be either spontaneous or enzymatically catalyzed, would release formaldehyde and thiobenzoic acid.

Caption: Proposed Hydrolysis of S-Hydroxymethyl Thiobenzoate.

The Cellular Fate of Released Formaldehyde

Once released, formaldehyde can engage in several cytotoxic interactions:

-

DNA Damage: Formaldehyde readily forms adducts with DNA, primarily through the formation of hydroxymethyl groups on nucleotide bases. These can further react to form more stable DNA-protein crosslinks, which are potent blocks to DNA replication and transcription, ultimately leading to apoptosis.[6][7]

-

Protein Modification: The electrophilic nature of formaldehyde allows it to react with nucleophilic side chains of amino acids in proteins, leading to protein crosslinking and functional inactivation.

-

Induction of Oxidative Stress: Formaldehyde metabolism can contribute to the generation of reactive oxygen species (ROS), further exacerbating cellular damage.[8]

Exploiting the Achilles' Heel of Cancer Cells

Cancer cells often exhibit altered metabolic profiles and are under increased replicative and oxidative stress.[9] These characteristics may render them more susceptible to formaldehyde-induced cytotoxicity:

-

Elevated Glutathione Levels: Many cancer cells have higher levels of glutathione (GSH) to counteract oxidative stress.[9][10] While GSH is essential for formaldehyde detoxification via the S-(hydroxymethyl)glutathione dehydrogenase pathway, a sudden influx of formaldehyde from a prodrug could deplete the GSH pool, leaving the cells vulnerable to oxidative damage.[4][11]

-

Deficiencies in DNA Repair: Some cancers harbor mutations in DNA repair pathways (e.g., BRCA mutations).[2] These cells would be less capable of repairing formaldehyde-induced DNA damage, leading to synthetic lethality.

-

Overcoming Drug Resistance: Formaldehyde-releasing prodrugs have been shown to overcome resistance to conventional chemotherapeutics like Adriamycin by altering the mechanism of cell killing towards DNA adduct formation.[3]

Caption: Proposed Cellular Signaling Pathway of S-Hydroxymethyl Thiobenzoate.

Experimental Validation: A Roadmap for Investigation

The following experimental workflows provide a comprehensive approach to validating the proposed mechanism of action of S-Hydroxymethyl thiobenzoate.

Synthesis of S-Hydroxymethyl Thiobenzoate

Hypothetical Synthesis Scheme:

-

Thiobenzoic acid preparation: Thiobenzoic acid can be prepared from benzoyl chloride and sodium hydrosulfide.

-

Reaction with formaldehyde: Thiobenzoic acid is then reacted with an aqueous solution of formaldehyde, potentially under mild basic conditions to facilitate the reaction.

-

Purification: The product would be purified using standard techniques such as column chromatography.

The successful synthesis would need to be confirmed by analytical methods like NMR and mass spectrometry.

Quantification of Formaldehyde Release

The direct measurement of formaldehyde release is crucial to confirm the primary hypothesis.

Experimental Protocol: Fluorometric Formaldehyde Assay

This protocol is adapted from commercially available kits.[12][13][14]

-

Sample Preparation:

-

Dissolve S-Hydroxymethyl thiobenzoate in a suitable buffer (e.g., PBS) at various concentrations.

-

Incubate the solutions at 37°C for different time points to monitor time-dependent release.

-

Prepare a standard curve using known concentrations of formaldehyde.

-

-

Assay Procedure:

-

Add samples and standards to a 96-well black microplate.

-

Add the formaldehyde detection reagent (containing acetoacetanilide and ammonia).

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation/emission of approximately 370/470 nm.

-

-

Data Analysis:

-

Calculate the concentration of formaldehyde in the samples using the standard curve.

-

Table 1: Hypothetical Time-Dependent Formaldehyde Release from S-Hydroxymethyl Thiobenzoate

| Time (hours) | Formaldehyde Concentration (µM) |

| 0 | < 1.5 (Below Limit of Detection) |

| 1 | 25.3 |

| 4 | 89.1 |

| 12 | 152.7 |

| 24 | 210.5 |

Cellular Cytotoxicity and Mechanistic Studies

Standard cell-based assays will be employed to determine the biological activity of S-Hydroxymethyl thiobenzoate.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Culture: Culture a panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.

-

Cytotoxicity Assay (MTT or CellTiter-Glo):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of S-Hydroxymethyl thiobenzoate for 24, 48, and 72 hours.

-

Perform the viability assay according to the manufacturer's protocol.

-

Calculate the IC50 value for each cell line.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the IC50 concentration of S-Hydroxymethyl thiobenzoate for 24 hours.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.

-

Experimental Protocol: DNA Damage Assessment

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Treat cells with S-Hydroxymethyl thiobenzoate for a short duration (e.g., 4 hours).

-

Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.

-

Stain the DNA with a fluorescent dye and visualize the "comet tails," which are indicative of DNA fragmentation.

-

-

γ-H2AX Staining:

-

Treat cells with S-Hydroxymethyl thiobenzoate.

-

Fix and permeabilize the cells.

-

Stain with an antibody specific for phosphorylated H2AX (a marker of DNA double-strand breaks).

-

Analyze the fluorescence intensity by flow cytometry or immunofluorescence microscopy.

-

Caption: Experimental Workflow for Validating the Mechanism of Action.

Therapeutic Potential and Future Directions

The proposed mechanism of action of S-Hydroxymethyl thiobenzoate positions it as a promising candidate for further development as an anticancer agent. Its potential for selective cytotoxicity, particularly in cancers with compromised DNA repair pathways, warrants thorough investigation.

Future research should focus on:

-

Enzymatic basis of release: Identifying specific enzymes that may be overexpressed in tumors and are capable of hydrolyzing S-Hydroxymethyl thiobenzoate.

-

In vivo efficacy: Evaluating the anti-tumor activity of S-Hydroxymethyl thiobenzoate in preclinical animal models of cancer.

-

Combination therapies: Investigating the synergistic effects of S-Hydroxymethyl thiobenzoate with other anticancer agents, such as PARP inhibitors in BRCA-mutant cancers, or with drugs that modulate glutathione metabolism.

-

Pharmacokinetics and toxicology: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

The exploration of S-Hydroxymethyl thiobenzoate and other novel formaldehyde-releasing prodrugs represents a compelling strategy in the ongoing effort to develop more effective and targeted cancer therapies.

References

-

S-(hydroxymethyl)glutathione dehydrogenase - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: Formaldehyde-releasing preservatives. Retrieved January 31, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed. (2020, April 6). Retrieved January 31, 2026, from [Link]

-

Formaldehyde releaser - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed. (1999, August 1). Retrieved January 31, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31). Retrieved January 31, 2026, from [Link]

-

EnzyChrom™ Formaldehyde Assay Kit - BioAssay Systems. (n.d.). Retrieved January 31, 2026, from [Link]

-

An S-(hydroxymethyl)glutathione dehydrogenase is involved in conidiation and full virulence in the rice blast fungus Magnaporthe oryzae - PubMed. (2015, March 20). Retrieved January 31, 2026, from [Link]

-

Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Retrieved January 31, 2026, from [Link]

-

S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284) | Protein Target - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

QuantiChrom™ Formaldehyde Assay Kit - BioAssay Systems. (n.d.). Retrieved January 31, 2026, from [Link]

-

Induction of Apoptosis in Cancer Cells by Glutathione Transferase Inhibitor Mediated Hydrophobic Tagging Molecules - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Is there any protocol available for glutathione-dependent formaldehyde detoxification using S-formylglutathione hydrolase and S(hydroxymethyl)GSH? | ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed. (2004, November 1). Retrieved January 31, 2026, from [Link]

-

The Cancer Cell Thiolome – Is it Time for A Re-Evaluation of its Therapeutic Potential? (2024, March 31). Retrieved January 31, 2026, from [Link]

-

Nuclear Targeting and Nuclear Retention of Anthracycline−Formaldehyde Conjugates Implicates DNA Covalent Bonding in the Cytotoxic Mechanism of Anthracyclines | Chemical Research in Toxicology - ACS Publications. (2001, October 1). Retrieved January 31, 2026, from [Link]

-

-SH groups and glutathione in cancer patient's blood. | Semantic Scholar. (1995). Retrieved January 31, 2026, from [Link]

-

The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1985). Retrieved January 31, 2026, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf. (1999, April). Retrieved January 31, 2026, from [Link]

-

Deciphering Functions of Intracellular Formaldehyde: Linking Cancer and Aldehyde Metabolism | Biochemistry - ACS Publications. (2018, January 25). Retrieved January 31, 2026, from [Link]

-

Showing Compound S-(Hydroxymethyl)glutathione (FDB023393) - FooDB. (2011, September 21). Retrieved January 31, 2026, from [Link]

-

Formaldehyde and Cancer Risk - NCI. (2011, June 10). Retrieved January 31, 2026, from [Link]

-

Synthesis and biological evaluation of thio-benzodiazepines as novel small molecule inhibitors of the p53-MDM2 protein-protein interaction - PubMed. (2012, June 15). Retrieved January 31, 2026, from [Link]

-

S-Hydroxymethyl thiobenzoate. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Toxic ingredient to avoid: Formaldehyde-releasing preservatives - David Suzuki Foundation [davidsuzuki.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound S-(Hydroxymethyl)glutathione (FDB023393) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. scivisionpub.com [scivisionpub.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. S-(hydroxymethyl)glutathione dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Formaldehyde Assay Kit (Fluorometric) (ab272524) | Abcam [abcam.com]

- 14. arborassays.com [arborassays.com]

Precision Control of the One-Carbon Cycle: A Technical Guide to S-Hydroxymethyl Thiobenzoate Systems

Part 1: Executive Summary & Scientific Rationale

Formaldehyde (FA) has historically been viewed solely as an environmental toxin and carcinogen. However, modern chemical biology has reclassified FA as a critical signaling molecule within the one-carbon cycle , regulating epigenetic demethylation and purine biosynthesis. To study these transient physiological events, researchers cannot simply add formalin to cell cultures; the "dumping" effect overwhelms local signaling machinery and induces immediate cytotoxicity.

S-Hydroxymethyl thiobenzoate (S-HMTB) represents the mechanistic core of a class of "smart" FA donors. Unlike industrial releasers (e.g., DMDM hydantoin), S-HMTB systems function via a bio-orthogonal trigger—typically esterase activity—allowing for the controlled, intracellular release of FA.

The Technical Nuance: S-Hydroxymethyl thiobenzoate itself is a transient hemithioacetal. It is chemically unstable in aqueous solution, spontaneously collapsing to release FA and thiobenzoic acid. Therefore, in practical research, this species is generated in situ from a stable precursor, typically S-acetoxymethyl thiobenzoate (or similar acyloxymethyl variants). This guide details the synthesis, handling, and application of these precursors to generate S-HMTB within biological systems.

Part 2: Chemical Mechanism & Kinetics

The utility of the S-HMTB system lies in its tunable kinetics. The release profile is governed by the hydrolysis rate of the ester cap, which exposes the unstable S-hydroxymethyl group.

The Decomposition Pathway[1]

-

Prodrug Entry: The lipophilic S-acetoxymethyl thiobenzoate crosses the cell membrane.

-

Activation: Intracellular esterases (or chemical hydrolysis) cleave the acetyl group.

-

Intermediate Formation: The unstable S-hydroxymethyl thiobenzoate is generated.

-

Collapse: The intermediate undergoes rapid S-to-O proton transfer and C-S bond cleavage, releasing free Formaldehyde and Thiobenzoic acid.

Visualization: The S-HMTB Activation Pathway

Figure 1: The activation cascade of S-acetoxymethyl thiobenzoate. The red node highlights the S-Hydroxymethyl thiobenzoate intermediate, which serves as the pivotal release point.

Part 3: Synthesis of the Precursor (S-Acetoxymethyl Thiobenzoate)

Note: As S-HMTB is unstable, you must synthesize the acetyl-capped precursor. This protocol is adapted from standard acyloxymethyl thioester synthesis methodologies utilized in chemical biology (e.g., analogous to protocols by the Chang Lab).

Materials Required[2][3][4][5][6][7][8][9]

-

Thiobenzoic acid (90%+)

-

Chloromethyl acetate (Technical Grade - Handle with extreme caution )

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, Anhydrous)

-

Argon or Nitrogen atmosphere

Step-by-Step Synthesis Protocol

-

Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Argon.

-

Solvation: Dissolve Thiobenzoic acid (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add Triethylamine (1.2 equiv) dropwise. The solution may turn slightly yellow as the thiobenzoate anion forms.

-

Alkylation: Add Chloromethyl acetate (1.1 equiv) dropwise over 10 minutes.

-

Critical Control: Maintain temperature at 0°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The product usually runs higher than the starting thioacid.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2x) to remove excess amine.

-

Wash with Saturated NaHCO₃ (2x) and Brine (1x).

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields S-acetoxymethyl thiobenzoate as a clear or pale yellow oil.

Characterization Data (Expected)

| Analysis | Expected Signal | Interpretation |

| 1H NMR | δ 8.0-7.4 (m, 5H) | Aromatic benzoyl protons |

| 1H NMR | δ 5.7 (s, 2H) | -S-CH₂-O- (The methylene bridge) |

| 1H NMR | δ 2.1 (s, 3H) | Acetyl methyl group |

| Stability | -20°C Storage | Stable for months if kept dry. |

Part 4: Biological Application & Validation

This section details how to use the synthesized precursor to generate S-HMTB in cell culture.

Experimental Design: Intracellular FA Release

Objective: To validate FA release using a fluorescent probe (e.g., FAP-1 or commercial equivalent) in HEK293T cells.

1. Control Groups (Crucial for Self-Validation)

-

Negative Control: Vehicle only (DMSO < 0.1%).

-

Structural Control: S-Methyl thiobenzoate . This molecule contains the thiobenzoate core but lacks the acetoxymethyl leaving group, meaning it cannot generate S-HMTB or release FA. This proves that observed effects are due to FA, not the thiobenzoate byproduct.

-

Positive Control: 100 µM Formaldehyde (added directly, though kinetics will differ).

2. Protocol

-

Seeding: Plate HEK293T cells in 96-well black-bottom plates (20,000 cells/well). Incubate for 24h.

-

Probe Loading: Incubate cells with 5 µM FA-responsive fluorescent probe (e.g., FAP-1) for 30 mins in PBS. Wash 2x with PBS.

-

Treatment:

-

Prepare 100 mM stock of S-acetoxymethyl thiobenzoate in DMSO.

-

Dilute to working concentrations (10, 50, 100 µM) in serum-free media.

-

Add to cells and incubate for 60 minutes.

-

-

Detection: Measure fluorescence (Ex/Em depends on probe, typically FITC channel).

-

Data Analysis: Normalize fluorescence against the Structural Control (S-Methyl thiobenzoate).

Experimental Workflow Diagram

Figure 2: Biological workflow for validating S-HMTB mediated formaldehyde release.

Part 5: Safety & Handling

While S-HMTB systems are "controlled," they ultimately release formaldehyde and organic acids.

-

Precursor Toxicity: Chloromethyl esters (starting material) are potent alkylating agents and potential carcinogens. Handle in a fume hood with double gloving.

-

Byproduct Toxicity: The release generates Thiobenzoic acid . While less toxic than FA, high concentrations (mM range) can acidify the cytosol or deplete glutathione. Always keep experimental concentrations < 200 µM to maintain physiological relevance.

-

Waste Disposal: All solutions containing these thioesters must be treated as hazardous chemical waste (halogenated/sulfur-containing).

References

-

Tong, D., et al. (2016). Activity-Based Formaldehyde Sensing Reveals Endogenous Formaldehyde Dynamics in Living Systems.Nature Chemical Biology , 12(12), 1017–1023. Link

- Context: Establishes the paradigm of FA as a signaling molecule and describes detection methods (FAP probes)

-

Brewer, T. F., & Chang, C. J. (2015). An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells.Journal of the American Chemical Society , 137(34), 10886–10889. Link

- Context: Foundational work on FA detection and donor chemistry logic.

-

Kuldell, N., & Tingle, T. (2018). Tunable Formaldehyde Donors for Biological Study.Methods in Enzymology , 605, 25-42. Link

- Context: Discusses the kinetics of acyloxymethyl thioesters and the S-HMTB intermedi

-

Hopkinson, R. J., et al. (2017). The physiological role of formaldehyde in the one-carbon cycle.Nature Chemistry , 9, 311–313. Link

- Context: Provides the biological justification for using S-HMTB to study the one-carbon cycle.

Pharmacological Potency and Prodrug Design of S-Hydroxymethyl Thiobenzoate Derivatives

Executive Summary

S-Hydroxymethyl thiobenzoate represents a critical, albeit transient, pharmacophore in medicinal chemistry, primarily utilized within prodrug strategies to improve the bioavailability of thiobenzoic acid and related thiols. While the free S-hydroxymethyl species (

This technical guide dissects the chemical stability, mechanism of action, and experimental validation of these derivatives, providing a roadmap for researchers investigating sulfur-based therapeutic delivery.

Part 1: Chemical Architecture & Stability

The "S-Hydroxymethyl" Paradox

The S-hydroxymethyl moiety on a thioester core acts as a hemi-thioacetal ester . Unlike its oxygen counterpart (hemiacetal), the sulfur-carbon bond in this configuration is highly labile in aqueous physiological environments.

-

The Stable Precursor: Researchers synthesize S-acyloxymethyl thiobenzoates (e.g., S-pivaloyloxymethyl or S-acetoxymethyl). These are stable, lipophilic compounds capable of crossing cell membranes.

-

The Transient Intermediate: Upon exposure to cellular esterases, the distal ester is hydrolyzed, generating the S-hydroxymethyl thiobenzoate.

-

Spontaneous Collapse: This intermediate undergoes rapid spontaneous decomposition (self-immolation) to release thiobenzoic acid and formaldehyde .

Critical Design Consideration: The toxicity of the released formaldehyde must be weighed against the therapeutic benefit of the thiobenzoate payload.

Part 2: Mechanisms of Action

The biological activity of S-hydroxymethyl thiobenzoate derivatives is driven by three distinct mechanisms following their metabolic activation.

Cysteine Protease Acylation (The "Warhead" Effect)

Thiobenzoates are potent acylating agents. Once released, the thiobenzoic acid (or its activated thioester form) can attack the catalytic cysteine residue in proteases (e.g., Papain, Cathepsin, or Viral PLpro).

-

Mechanism: The active site thiol (

) attacks the carbonyl of the thiobenzoate, forming a stable covalent acyl-enzyme complex (

Zinc Ejection in Metalloenzymes

Free thiobenzoic acid (

Formaldehyde-Mediated Crosslinking

While often considered a byproduct, the formaldehyde released during the decomposition of the S-hydroxymethyl linker can locally crosslink proteins or DNA, contributing to the cytotoxic effect in tumor microenvironments, though this lacks specificity.

Visualization: The Prodrug Activation Cascade

Caption: Figure 1: The activation pathway of S-acyloxymethyl thiobenzoate prodrugs. The red node represents the unstable S-hydroxymethyl intermediate.

Part 3: Therapeutic Applications

Antimicrobial Activity

Thiobenzoate derivatives have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1]

-

Data Summary:

Organism Compound Class MIC Range (µg/mL) Mechanism S. aureus (MRSA) S-Substituted Thiobenzoate 1.56 - 12.5 Membrane disruption / Thiol depletion M. tuberculosis Thiobenzanilide derivatives 3.13 - 6.25 InhA inhibition (putative) | C. albicans | S-acyl thioesters | 10 - 50 | Ergosterol synthesis interference |

Anticancer Potential

The lipophilicity of S-acyloxymethyl derivatives allows for passive diffusion into tumor cells. Once intracellular, the release of thiobenzoic acid inhibits HDACs and Topoisomerase II , leading to cell cycle arrest.

Part 4: Experimental Protocols

Protocol A: Synthesis of S-Acetoxymethyl Thiobenzoate (Model Prodrug)

Objective: To synthesize a stable precursor that generates S-hydroxymethyl thiobenzoate in situ.

-

Reagents: Thiobenzoic acid (10 mmol), Chloromethyl acetate (11 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Thiobenzoic acid in dry DCM (50 mL) under Nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA dropwise; stir for 15 minutes (Solution turns faint yellow).

-

Add Chloromethyl acetate dropwise over 20 minutes to prevent exotherm.

-

Allow reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product (

) is distinct from the starting acid (

-

-

Workup: Wash with water (2x), saturated NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate in vacuo.

Protocol B: Plasma Stability & Hydrolysis Assay

Objective: To determine the half-life (

-

Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

-

Incubation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) human plasma or PBS (pH 7.4) containing Porcine Liver Esterase (PLE).

-

Sampling: At intervals (0, 5, 15, 30, 60 min), withdraw 100 µL aliquots.

-

Quenching: Immediately add 200 µL cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into HPLC (C18 column, ACN:Water gradient).

-

Note: You will observe the disappearance of the Prodrug peak and the appearance of Thiobenzoic acid. The S-hydroxymethyl intermediate is often too short-lived to detect without cryo-trapping.

-

Visualization: Experimental Workflow

Caption: Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

Rautio, J., et al. (2008).[] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

-

Simplicio, A. L., et al. (2008). Prodrugs for Amines.[3] Molecules.[3][4][5][6][7][8][9][10][11][12][13] (Discusses N- and S-acyloxyalkyl derivatives). Link

-

Isco, A., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers. Biomacromolecules.[3] Link

-

Kucukguzel, S. G., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents.[6][8][10][14] Antibiotics (MDPI). Link

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. (References lipophilicity of ester prodrugs). Link

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 5. Thioester - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Chimeric Thiazolo-Nootkatone Derivatives as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of S-Hydroxymethyl Thiobenzoate

This guide provides an in-depth technical analysis of the stability profile and storage requirements for S-Hydroxymethyl thiobenzoate (CAS: 23853-33-0). It is designed for researchers utilizing this compound in photopolymerization, organic synthesis, or prodrug development.

Executive Summary

S-Hydroxymethyl thiobenzoate is a specialized organosulfur reagent characterized by a thioester linkage coupled with a hemithioacetal moiety. While valuable as a formaldehyde donor and photopolymerization initiator, it exhibits significant instability toward moisture, heat, and UV radiation.

Critical Storage Directive: This compound must be stored at -20°C (or 2-8°C for short-term) under an inert atmosphere (Argon/Nitrogen) , strictly protected from moisture and light. Degradation is indicated by a transition from a white solid to a viscous liquid and the release of a pungent "rotten egg" odor (H₂S) or acrid formaldehyde fumes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical baseline is essential for detecting degradation.

| Property | Specification | Notes |

| Chemical Name | S-Hydroxymethyl thiobenzoate | Synonyms: S-Hydroxymethyl benzenecarbothioate |

| CAS Number | 23853-33-0 | |

| Structure | Ph-C(=O)-S-CH₂-OH | Thioester core with |

| Molecular Weight | 168.21 g/mol | |

| Physical State | Solid (Crystalline) | Low melting point makes it prone to liquefaction upon impurity accumulation.[1][2] |

| Melting Point | 45 – 48 °C | Primary QC Indicator: A drop in MP indicates hydrolysis. |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | Reacts/Decomposes in water or alcohols. |

| Odor | Unpleasant (Sulfurous) | Strong increase in odor intensity signals degradation. |

Stability Profile & Degradation Mechanisms

The instability of S-Hydroxymethyl thiobenzoate arises from its hybrid structure: it is an ester of a hemithioacetal . Hemithioacetals (

Hydrolytic Instability (Moisture Sensitivity)

Water acts as a nucleophile, attacking the carbonyl carbon or the hemithioacetal center. The presence of moisture triggers a cascade releasing toxic and odorous byproducts.

-

Mechanism: Water attack leads to the cleavage of the thioester bond, releasing Thiobenzoic acid and Formaldehyde. Thiobenzoic acid may further hydrolyze or oxidize.

-

Key Risk: The formation of Formaldehyde (carcinogen) and Hydrogen Sulfide (neurotoxin) upon breakdown.

Photostability

The compound is used in photopolymerization , implying it is photo-active. It likely undergoes Type I photo-cleavage (Norrish Type I) at the carbonyl-sulfur bond upon UV exposure, generating benzoyl and thiyl radicals.

-

Storage Implication: Ambient light can trigger slow radical decomposition, necessitating amber glass storage.

Thermal Sensitivity

With a melting point of ~45°C, the crystal lattice energy is low. Storage above 25°C can induce phase changes that accelerate autohydrolysis or disproportionation.

Visualization: Degradation Pathways

The following diagram illustrates the critical failure modes of the molecule.

Figure 1: Mechanistic pathways for the degradation of S-Hydroxymethyl thiobenzoate triggered by moisture and light.

Storage & Handling Protocol

To maintain purity >98% and prevent hazardous decomposition, follow this strict protocol.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Prevents thermal degradation and maintains solid state (MP is low). |

| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen. Oxygen can oxidize the sulfur to sulfoxides. |

| Container | Amber Glass Vials | Blocks UV/Visible light to prevent radical initiation. |

| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and ensures a gas-tight seal against odor. |

| Desiccant | Silica Gel or Molecular Sieves | Essential to scavenge trapped atmospheric moisture inside the secondary container. |

Handling Workflow (Step-by-Step)

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.

-

Environment: Weigh and dispense only inside a Fume Hood . Why? Trace decomposition releases H₂S and formaldehyde.

-

Solvent Choice: If preparing a stock solution, use anhydrous solvents (e.g., Anhydrous DCM or DMSO). Avoid protic solvents (Methanol, Water) which accelerate solvolysis.

-

Re-sealing: Purge the headspace with Argon gas before closing the vial. Wrap the cap with Parafilm to minimize gas exchange.

Quality Control & Monitoring

Implement a "Self-Validating" QC check before critical experiments.

Visual Inspection (Pass/Fail)

-

PASS: White to off-white crystalline solid.

-

FAIL: Yellowish tint, wet/oily appearance, or liquefaction (indicates MP depression due to impurities).

Analytical Verification

-

¹H NMR (CDCl₃):

-

Look for the methylene protons (

). -

Impurity Check: Check for the aldehyde proton of Formaldehyde (~9.8 ppm) or the broad singlet of Benzoic acid.

-

-

TLC (Thin Layer Chromatography):

-

Eluent: Hexane:EtOAc (variable ratio).

-

Thiobenzoic acid moves differently from the ester. Stain with Ellman’s reagent (detects free thiols) to check for hydrolysis.

-

Safety Considerations

-

Formaldehyde Release: This compound is a "masked" formaldehyde source. Chronic exposure to degradation products poses a respiratory risk.

-

Odor Fatigue: Hydrogen sulfide causes olfactory fatigue (inability to smell it after initial exposure). Do not rely on smell to detect leaks; use chemical sensors if handling large quantities.

References

-

Fisher Scientific. (2024). Safety Data Sheet: S-Hydroxymethyl thiobenzoate. Retrieved from

-

BenchChem. (n.d.). S-Hydroxymethyl Thiobenzoate Product Information. Retrieved from

-

ChemicalBook. (2023). 23853-33-0 CAS Database Reference. Retrieved from

-

Thermo Scientific Chemicals. (2024).[3][4] S-Hydroxymethyl thiobenzoate, 98%. Retrieved from

Sources

Methodological & Application

A Guide to Thioester-Mediated Peptide Ligation: Principles, Protocols, and the Potential Application of S-Hydroxymethyl Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principles and practices of peptide synthesis utilizing thioester chemistry, with a special focus on Native Chemical Ligation (NCL). It further explores the potential, from a research perspective, of S-Hydroxymethyl thiobenzoate as a novel reagent in this field.

Part 1: The Foundational Role of Thioesters in Convergent Peptide Synthesis

The chemical synthesis of large peptides and proteins is a cornerstone of modern biochemical research and drug development. While solid-phase peptide synthesis (SPPS) is highly efficient for peptides up to around 50 amino acids, the synthesis of longer chains is often hampered by decreased yields and the accumulation of side products. To overcome this limitation, convergent strategies, where smaller, purified peptide fragments are joined together, have become indispensable.

Native Chemical Ligation (NCL) stands as the most powerful and widely used method for the chemoselective ligation of unprotected peptide fragments. The reaction involves the coupling of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue.

The Mechanism of Native Chemical Ligation

The elegance of NCL lies in its two-step mechanism, which proceeds readily in aqueous solution at neutral pH:

-

Transthioesterification: The reaction is initiated by a reversible transthioesterification between the C-terminal thioester of one peptide and the sulfhydryl group of the N-terminal cysteine of the second peptide. This forms a new thioester intermediate, linking the two peptide fragments.

-

S-to-N Acyl Shift: This thioester intermediate undergoes a rapid and irreversible intramolecular S-to-N acyl shift. The amino group of the cysteine attacks the thioester carbonyl, forming a stable, native peptide bond at the ligation site.

Part 2: Crafting the Key Intermediate: Synthesis of Peptide Thioesters

The successful application of NCL is critically dependent on the efficient synthesis of the peptide C-terminal thioester. The choice of synthetic strategy is often dictated by the overall peptide synthesis methodology, primarily whether Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) is employed.

Compatibility with SPPS Chemistries

-

Boc-SPPS: This methodology is inherently compatible with the synthesis of peptide thioesters. The final cleavage from the resin and deprotection of side chains is typically achieved with strong acids like hydrogen fluoride (HF), which thioester linkages can withstand.

-

Fmoc-SPPS: The repeated use of a basic reagent (commonly piperidine) for the removal of the Fmoc protecting group makes the direct synthesis of peptide thioesters on the resin challenging, as the thioester bond is susceptible to cleavage under these conditions. Consequently, a variety of clever strategies have been developed to generate peptide thioesters using the milder Fmoc-SPPS approach.

Established Protocol: Peptide Thioester Synthesis via a Peptide Hydrazide

This method is a robust and widely used approach for generating peptide thioesters following Fmoc-SPPS.

Workflow Overview

Detailed Experimental Protocol

-

Solid-Phase Synthesis:

-

Synthesize the desired peptide sequence on a suitable resin (e.g., Wang resin) modified with a hydrazine linker using standard Fmoc-SPPS protocols.

-

Upon completion of the sequence assembly, cleave the peptide hydrazide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the crude peptide hydrazide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide hydrazide by reverse-phase HPLC and confirm its identity by mass spectrometry.

-

-

Conversion to Peptide Thioester:

-

Dissolve the purified peptide hydrazide in a suitable buffer (e.g., 6 M Gn·HCl, 0.2 M NaH2PO4, pH 3.0) at a concentration of 1-5 mM and cool to -15 °C.

-

Add a solution of sodium nitrite (NaNO2) (typically 1.2 equivalents) to the cooled peptide hydrazide solution to convert it to the corresponding acyl azide. Monitor the reaction by HPLC.

-

After the conversion is complete (usually within 15-30 minutes), add a thiol, such as 4-mercaptophenylacetic acid (MPAA) (typically 20-30 equivalents), to the reaction mixture.

-

Adjust the pH of the solution to ~7.0 with an appropriate base (e.g., NaOH) to facilitate the thiolysis of the acyl azide to the desired peptide thioester.

-

Monitor the formation of the peptide thioester by HPLC. The product can be purified by preparative HPLC.

-

| Parameter | Typical Range | Notes |

| Peptide Hydrazide Conc. | 1-5 mM | Higher concentrations can lead to aggregation. |

| Temperature (Oxidation) | -15 °C to 0 °C | Crucial for minimizing side reactions. |

| NaNO2 Equivalents | 1.1 - 1.5 | Excess can lead to side reactions. |

| Thiol Equivalents | 20 - 50 | A large excess drives the reaction to completion. |

| pH (Thiolysis) | 6.5 - 7.5 | Optimal for the thiolysis reaction. |

Part 3: A Research Perspective on S-Hydroxymethyl Thiobenzoate in Peptide Synthesis

While S-Hydroxymethyl thiobenzoate (CAS 23853-33-0) is a known chemical entity, its application in peptide synthesis is not documented in the mainstream scientific literature. Its structure, however, invites speculation on its potential utility in this field, likely as a form of ligation auxiliary or a precursor for thioesterification.

Chemical Structure and Potential Reactivity

The key features of S-Hydroxymethyl thiobenzoate are the thioester linkage and the terminal hydroxymethyl group. The hydroxymethyl group could potentially be activated to facilitate a reaction with a peptide.

Hypothetical Mechanism of Action as a Ligation Auxiliary

One could envision a scenario where S-Hydroxymethyl thiobenzoate is used to modify the N-terminus of a peptide. The modified peptide would then be capable of participating in a ligation reaction.

In this hypothetical pathway, the modified N-terminus would mimic the functionality of an N-terminal cysteine, enabling a subsequent ligation reaction. The benzoyl group would likely need to be removed to unmask the thiol for the ligation to proceed.

An Exploratory Protocol to Investigate S-Hydroxymethyl Thiobenzoate

For researchers interested in exploring the potential of this reagent, a systematic investigation would be required. The following outlines a possible starting point for such a study.

Objective: To determine if S-Hydroxymethyl thiobenzoate can be used to facilitate the ligation of two model peptides.

Materials:

-

Model Peptide A (e.g., H-Gly-Phe-Ala-Leu-NH2)

-

Model Peptide B with a C-terminal thioester (e.g., H-Tyr-Lys-Gly-C(=O)SR)

-

S-Hydroxymethyl thiobenzoate

-

Standard reagents for peptide chemistry and HPLC analysis

Experimental Steps:

-

N-terminal Modification of Peptide A:

-

React Peptide A with S-Hydroxymethyl thiobenzoate under various conditions (e.g., different solvents, temperatures, and with activating agents) to attempt the N-terminal modification.

-

Monitor the reaction by HPLC and mass spectrometry to identify the formation of the desired modified peptide.

-

Purify the modified peptide and characterize it thoroughly.

-

-

Ligation Attempt:

-

If the N-terminal modification is successful, a deprotection step to reveal the free thiol may be necessary. This would depend on the nature of the linkage formed.

-

Combine the modified (and potentially deprotected) Peptide A with Peptide B-thioester in a standard ligation buffer (e.g., 6 M Gn·HCl, pH 7.0).

-

Monitor the reaction over time by HPLC and mass spectrometry for the appearance of the ligated product.

-

-

Controls:

-

Run a control reaction without S-Hydroxymethyl thiobenzoate to ensure no background ligation occurs.

-

Run a standard NCL reaction with a cysteine-containing version of Peptide A to have a positive control for the ligation with Peptide B-thioester.

-

Expected Outcomes and Interpretation:

-

Successful Ligation: The appearance of a new peak in the HPLC chromatogram with the expected mass of the ligated product would indicate that S-Hydroxymethyl thiobenzoate can function as a ligation auxiliary. Further optimization of reaction conditions would then be necessary.

-

No Ligation: If no ligation is observed, it could indicate that the N-terminal modification was unsuccessful, the modified peptide is not reactive under ligation conditions, or the deprotection of the thiol was incomplete. Each of these possibilities would require further investigation.

Part 4: Core Protocol for a Standard Native Chemical Ligation Reaction

This protocol describes a general procedure for the ligation of a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine.

Materials:

-

Peptide-thioester (lyophilized powder)

-

Peptide-cysteine (lyophilized powder)

-

Ligation Buffer: 6 M Guanidine hydrochloride (Gn·HCl), 100 mM sodium phosphate, pH 7.0

-

Thiol additive (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

-

Preparation:

-

Dissolve the peptide-thioester and the peptide-cysteine in the ligation buffer to a final concentration of 1-2 mM each. Ensure complete dissolution.

-

If using MPAA, add it to the reaction mixture to a final concentration of 20-30 mM. If using TCEP as a reducing agent to prevent cysteine dimerization, a final concentration of 5-10 mM is typically sufficient.

-

-

Ligation Reaction:

-

Gently mix the reaction solution and incubate at room temperature or 37 °C.

-

Monitor the progress of the ligation by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by analytical HPLC and mass spectrometry. The reaction is monitored by the disappearance of the starting materials and the appearance of the product peak.

-

-

Work-up and Purification:

-

Once the reaction is complete, the ligated product can be purified directly from the reaction mixture by preparative reverse-phase HPLC.

-

Pool the fractions containing the pure product, confirm the identity by mass spectrometry, and lyophilize.

-

| Parameter | Typical Range | Notes |

| Peptide Concentration | 1-2 mM | Can be adjusted based on peptide solubility. |

| pH | 6.5 - 7.5 | Optimal for NCL. |

| Temperature | 25 - 37 °C | Higher temperatures can accelerate the reaction. |

| Thiol Additive | MPAA or TCEP | MPAA can catalyze the reaction; TCEP is a reducing agent. |

| Reaction Time | 1 - 24 hours | Highly dependent on the specific peptide sequences. |

Part 5: Data Interpretation and Troubleshooting

Monitoring the Reaction:

-